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molecular formula C11H17NO3 B8609467 2-(Morpholine-4-carbonyl)-cyclohexanone CAS No. 28637-51-6

2-(Morpholine-4-carbonyl)-cyclohexanone

Cat. No. B8609467
M. Wt: 211.26 g/mol
InChI Key: KLAVISBBABDEAH-UHFFFAOYSA-N
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Patent
US07923450B2

Procedure details

To a solution of (1,4-dioxa-spiro[4.5]dec-6-yl)-morpholin-4-yl-methanone (59 mg, 0.23 mmol) in 60% aqueous ethanol (1.1 mL) were added 2 drops of conc. sulfuric acid (20 uL) and the mixture was heated to 80° C. for 2 h. The mixture was cooled to 20° C., diluted with ethyl acetate (20 mL) and washed with saturated aqueous sodium carbonate solution (10 mL), and with brine (10 mL). The organic layer was dried over sodium sulfate and evaporated under reduced pressure to give the title compound (17 mg, 35%) as a white solid. MS ISP (m/e): 211.9 (100) [(M+H)+].
Name
(1,4-dioxa-spiro[4.5]dec-6-yl)-morpholin-4-yl-methanone
Quantity
59 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
35%

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][CH2:8][CH2:7][CH:6]2[C:11]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)=[O:12])[O:4]CC1>C(O)C.S(=O)(=O)(O)O.C(OCC)(=O)C>[N:13]1([C:11]([CH:6]2[CH2:7][CH2:8][CH2:9][CH2:10][C:5]2=[O:4])=[O:12])[CH2:14][CH2:15][O:16][CH2:17][CH2:18]1

Inputs

Step One
Name
(1,4-dioxa-spiro[4.5]dec-6-yl)-morpholin-4-yl-methanone
Quantity
59 mg
Type
reactant
Smiles
O1CCOC12C(CCCC2)C(=O)N2CCOCC2
Name
Quantity
1.1 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 20° C.
WASH
Type
WASH
Details
washed with saturated aqueous sodium carbonate solution (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C(=O)C1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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